Tungsten hexachloride

Overview

Description

Synthesis Analysis

The synthesis of tungsten hexachloride involves the reduction of tungsten halides using nonconventional, mild reductants like Hg or Bi at moderately low temperatures, providing a high-yield production method for hexatungsten dodecachloride clusters, which are converted through recrystallization and thermolysis processes (Kolesnichenko & Messerle, 1998).

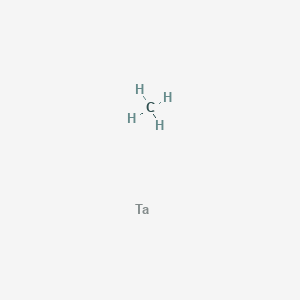

Molecular Structure Analysis

Tungsten hexachloride typically exhibits a molecular structure characterized by distinct bonding arrangements, as seen in the crystal structures of various complexes formed with different organic and inorganic ligands. For instance, its reaction with excess 2,2-dimethylpropylidynephosphane leads to the formation of tungsten phosphaalkyne clusters, demonstrating the versatility of its molecular interactions and bonding capabilities (Weller et al., 1991).

Chemical Reactions and Properties

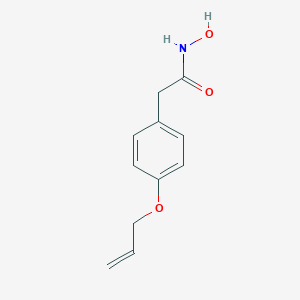

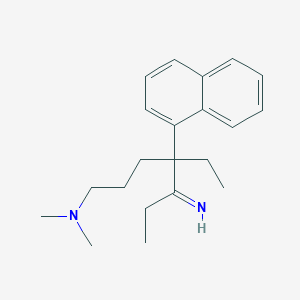

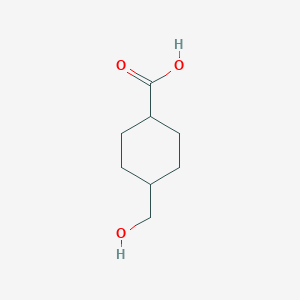

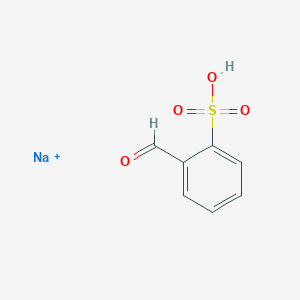

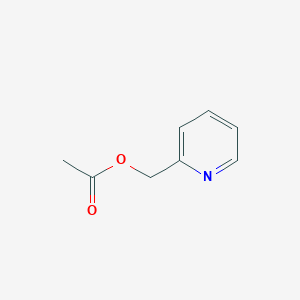

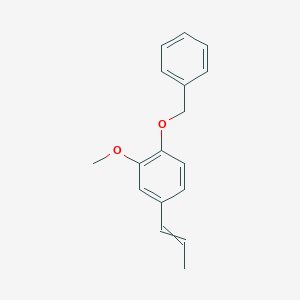

WCl6 is used in halo-de-hydroxylation and dihalo-de-oxo-bisubstitution reactions, showcasing its role in organic synthesis. It reacts with benzylic alcohols, benzaldehydes, and other organic compounds to form chlorides, gem-dichlorides, and other halogenated products, emphasizing its utility as a reagent in organic chemistry (Firouzabadi & Shiriny, 1996).

Physical Properties Analysis

The physical properties of tungsten hexachloride, including its crystalline structure, are influenced by its reaction conditions and the presence of other compounds. For example, its interactions with salicylic acid lead to the formation of tungsten oxo salicylate complexes, revealing details about its solubility, crystalline form, and reactivity with different ligands (Kolesnichenko et al., 2001).

Chemical Properties Analysis

The chemical properties of tungsten hexachloride include its reactivity towards various organic and inorganic substrates, forming a variety of complexes with different ligands. This reactivity is exemplified in its ability to form tungsten oxo complexes upon reaction with salicylic acid and other halogen transfer reactions, contributing to the understanding of its chemical behavior and the potential for synthesis of complex tungsten-based compounds (Kolesnichenko et al., 2001).

Scientific Research Applications

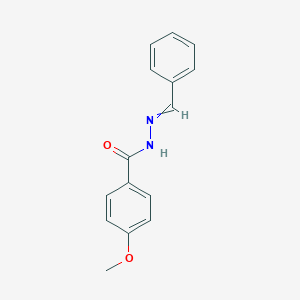

Application 1: Catalyst in the Synthesis of Azines

- Summary of the Application : Tungsten hexachloride is used as a catalyst in the synthesis of symmetrical and unsymmetrical azines . Azines are compounds that have received significant interest due to their ability to act as ligands in the synthesis of novel organometallic compounds, basic dyes and toxic colorants, biologically active compounds, linear and nonlinear optical materials, and in the design of liquid crystals .

- Methods of Application or Experimental Procedures : Tungsten hexachloride nanoparticles are loaded on montmorillonite K10 clay and used as a highly active catalyst. A variety of aldehydes and ketones are efficiently converted to the corresponding azines using catalytic amounts of nanosized WCl6/Mont. K10 under mild conditions . The nanostructures of WCl6 loaded on Mont. K10 as solid acid catalyst have been prepared by solid dispersion method .

- Results or Outcomes : The use of WCl6 as a catalyst results in the rapid completion of the reactions, simplicity of performance, lack of pollution, and mild and green reaction conditions . The morphologies, structure, and chemical components of parent and modified clay were successfully characterized using SEM, FT-IR, CV, XRD and EDX measurements .

Application 2: Synthesis of Tungsten Nanoparticles

- Summary of the Application : Tungsten hexachloride is used as a starting material to synthesize tungsten nanoparticles . Nanoparticles have a wide range of applications, including electronics, medicine, and energy production.

- Methods of Application or Experimental Procedures : The specific methods for synthesizing tungsten nanoparticles from tungsten hexachloride can vary, but often involve reducing the tungsten hexachloride in a controlled environment .

- Results or Outcomes : The resulting tungsten nanoparticles can have unique properties due to their small size and high surface area. These properties make them useful in a variety of applications .

Application 3: Preparation of Mo-doped Urchin-like W18O49 Nanostructure

- Summary of the Application : Tungsten hexachloride is used to prepare Mo-doped urchin-like W18O49 nanostructures . These structures have shown excellent electrocatalytic activity toward Hydrogen Evolution Reaction (HER), which is a key reaction in the process of water splitting .

- Methods of Application or Experimental Procedures : The preparation involves using tungsten hexachloride as a starting material in a hydrothermal method .

- Results or Outcomes : The Mo-W18O49 electrocatalyst exhibited excellent electrocatalytic activity toward HER .

Application 4: Synthesis of Tungsten Nanoparticles

- Summary of the Application : Tungsten hexachloride is used as a starting material to synthesize tungsten nanoparticles . Nanoparticles have a wide range of applications, including electronics, medicine, and energy production.

- Methods of Application or Experimental Procedures : The specific methods for synthesizing tungsten nanoparticles from tungsten hexachloride can vary, but often involve reducing the tungsten hexachloride in a controlled environment .

- Results or Outcomes : The resulting tungsten nanoparticles can have unique properties due to their small size and high surface area. These properties make them useful in a variety of applications .

Application 5: Preparation of Mo-doped Urchin-like W18O49 Nanostructure

- Summary of the Application : Tungsten hexachloride is used to prepare Mo-doped urchin-like W18O49 nanostructures . These structures have shown excellent electrocatalytic activity toward Hydrogen Evolution Reaction (HER), which is a key reaction in the process of water splitting .

- Methods of Application or Experimental Procedures : The preparation involves using tungsten hexachloride as a starting material in a hydrothermal method .

- Results or Outcomes : The Mo-W18O49 electrocatalyst exhibited excellent electrocatalytic activity toward HER .

Safety And Hazards

Future Directions

properties

IUPAC Name |

hexachlorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.W/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXUAIFQMJJFB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[W](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WCl6, Cl6W | |

| Record name | tungsten(VI) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893933 | |

| Record name | Tungsten(VI) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark blue or violet volatile solid; Decomposes in water; Soluble in organic solvents; [Hawley] Blue or black crystalline solid; [MSDSonline] | |

| Record name | Tungsten chloride (WCl6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tungsten hexachloride | |

CAS RN |

13283-01-7 | |

| Record name | Tungsten hexachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten hexachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten chloride (WCl6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten(VI) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten hexachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)